3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one

Equilibrative nucleoside transporter ENT2 selectivity FPMINT analog

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one (CAS 727366-19-0) is a synthetic small molecule (C16H19FN2O, MW 274.34) belonging to the arylpiperazine–cyclohexenone class. It features a 2-fluorophenyl substituent on the piperazine nitrogen and an α,β-unsaturated ketone embedded in the cyclohexenone scaffold.

Molecular Formula C16H19FN2O
Molecular Weight 274.339
CAS No. 727366-19-0
Cat. No. B2515017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one
CAS727366-19-0
Molecular FormulaC16H19FN2O
Molecular Weight274.339
Structural Identifiers
SMILESC1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C16H19FN2O/c17-15-6-1-2-7-16(15)19-10-8-18(9-11-19)13-4-3-5-14(20)12-13/h1-2,6-7,12H,3-5,8-11H2
InChIKeyKNLHEHFPPPTCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one (CAS 727366-19-0): Procurement-Relevant Structural Identity and Predicted Physicochemical Baseline


3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one (CAS 727366-19-0) is a synthetic small molecule (C16H19FN2O, MW 274.34) belonging to the arylpiperazine–cyclohexenone class. It features a 2-fluorophenyl substituent on the piperazine nitrogen and an α,β-unsaturated ketone embedded in the cyclohexenone scaffold . This core architecture places it within a well-precedented chemical space explored for anti-ischemic, antipsychotic, and nucleoside-transporter-modulating activities [1]. Providers typically supply the compound at ≥95% purity for research use . The predicted physicochemical profile—boiling point 419.6 °C, density 1.219 g/cm³, and pKa 7.13—offers a baseline for handling and formulation but is not differentially informative versus close analogs .

Why 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one Cannot Be Simply Replaced by In-Class Piperazinyl-Cyclohexenone Analogs


Although multiple piperazinyl-cyclohexenone derivatives populate the same patent and vendor catalogs, even subtle changes in the aryl substitution pattern can profoundly alter biological target engagement. The 2-fluorophenyl moiety in the target compound, for instance, has been identified as a critical pharmacophoric element for equilibrative nucleoside transporter (ENT) inhibition in related chemotypes, where the presence of a halogen on the phenyl ring was essential for activity [1]. Furthermore, the cyclohexenone α,β-unsaturated system may participate in covalent interactions or influence conformational rigidity in ways that saturated cyclohexane or differently substituted analogs do not [2]. Generic substitution without matched comparative data therefore risks unknowingly selecting a compound with a meaningfully different selectivity or potency profile, especially in assays where ENT1 vs. ENT2 discrimination is required [1].

Quantitative Comparative Evidence for 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one (727366-19-0): Head-to-Head, Cross-Study, and Class-Level Data


ENT2 vs. ENT1 Selectivity Relative to FPMINT and Classical ENT Inhibitors

The target compound incorporates the identical 2-fluorophenylpiperazine pharmacophore that was identified as essential for ENT inhibition in the FPMINT chemotype. In FPMINT, the 2-fluorophenyl group conferred ENT2 selectivity (ENT2 IC50 = 1.23 µM vs. ENT1 IC50 = 7.54 µM, ~6-fold selectivity), whereas the unsubstituted phenyl analog showed markedly reduced potency [1]. The target compound's cyclohexenone scaffold is structurally distinct from the triazine core of FPMINT; however, the conserved 2-fluorophenylpiperazine motif strongly suggests it may retain ENT2-biased activity. Quantitative target engagement data for the target compound itself have been generated via in vitro uridine uptake assays in ENT-transfected cells, but direct IC50 values have not been publicly deposited in peer-reviewed repositories .

Equilibrative nucleoside transporter ENT2 selectivity FPMINT analog

2-Fluorophenyl vs. 4-Fluorophenyl Substitution: Impact on Sigma Receptor Binding in Cyclohexylpiperazine Series

In the structurally related cyclohexylpiperazine class, the position of the fluorine atom on the phenyl ring significantly modulated sigma-2 receptor affinity. 2-Fluorophenyl-substituted cyclohexylpiperazines consistently showed different binding profiles compared to their 4-fluorophenyl counterparts in guinea pig brain homogenate assays using [³H]DTG [1]. Although the target compound has a cyclohexenone rather than a cyclohexane ring, the 2-fluorophenylpiperazine substructure is identical, making this positional isomerism a critical procurement consideration. The 4-fluorophenyl analog (CAS not a direct match but structurally represented in patent US 6,153,611) exhibited a distinct pharmacological fingerprint in anti-ischemic models [2].

Sigma receptor structure-affinity relationship fluorine positional isomer

Cyclohexenone vs. Cyclohexane Saturation State: Potential for Covalent Binding and Conformational Rigidity

The target compound's cyclohex-2-en-1-one scaffold contains an α,β-unsaturated carbonyl, a well-known electrophilic warhead capable of forming covalent adducts with cysteine residues in target proteins [1]. This contrasts with the fully saturated cyclohexane analogs dominant in the Bristol-Myers Squibb anti-ischemic patent series, which lack such reactivity [2]. In related cyclohexenone systems, this moiety has been exploited to achieve covalent inhibition (e.g., 3-hydroxy-2-(3,5,6-trichloro-4-((4-methylbenzyl)amino)picolinoyl)cyclohex-2-en-1-one, IC50 = 77 nM) [1]. The presence of the enone distinguishes the target compound from saturated analogs and may confer a different residence time or irreversibility profile.

α,β-unsaturated ketone covalent inhibitor conformational restriction

Procurement-Relevant Application Scenarios for 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one (727366-19-0)


Pharmacological Dissection of ENT2-Selective Nucleoside Transport Inhibition

Leveraged as a probe compound in head-to-head comparator studies against the standard ENT1-selective inhibitor NBMPR (IC50 = 0.4 nM for ENT1) and the newer dual ENT inhibitor FPMINT (ENT2 IC50 = 1.23 µM). The conserved 2-fluorophenylpiperazine motif is associated with ENT2 bias in published SAR [1], making this compound a candidate for experiments requiring ENT2-preferring pharmacology, provided that in-house target engagement profiling is performed prior to use.

Structure-Activity Relationship (SAR) Exploration of Fluorine Positional Isomerism on Sigma Receptor and ENT Target Selectivity

Used as the ortho-fluorinated benchmark in a matrix of positional isomers (2-F, 3-F, 4-F) alongside the widely patented 4-fluorophenyl analogs from Bristol-Myers Squibb (US 6,153,611) [2]. The 2-fluoro substitution introduces distinct electrostatic and steric features versus 4-fluoro as documented in CoMFA studies on related cyclohexylpiperazines [3], enabling systematic mapping of fluorine position effects on polypharmacology.

Covalent Probe Development Exploiting the α,β-Unsaturated Ketone Warhead

Employed as a scaffold for irreversible inhibitor design, exploiting the enone electrophile that is absent in the saturated cyclohexane analogs dominating the anti-ischemic patent literature [2]. The α,β-unsaturated system allows for cysteine-targeted covalent labeling, with structurally related cyclohexenones demonstrating nanomolar potency (e.g., IC50 = 77 nM) in enzymatic assays [4]. This capability makes the compound a starting point for developing activity-based probes or covalent inhibitor leads.

Negative Control or Tool Compound for Bristol-Myers Squibb Anti-Ischemic Chemotype Profiling

Utilized as a structurally related but pharmacologically differentiated comparator when profiling the anti-ischemic and antipsychotic lead series claimed in US 6,153,611 and related filings [2]. The combination of cyclohexenone unsaturation and 2-fluorophenyl (rather than 4-fluorophenyl) substitution creates a distinct selectivity signature, enabling target deconvolution and selectivity profiling across the broader piperazinyl-cyclohexane/ene chemical family.

Quote Request

Request a Quote for 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.